3-Ethoxy-2,2-diethylcyclobutan-1-one

Description

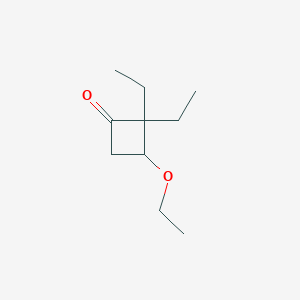

3-Ethoxy-2,2-diethylcyclobutan-1-one is a cyclobutanone derivative featuring an ethoxy group at the 3-position and two ethyl substituents at the 2-positions. Cyclobutanones are strained cyclic ketones, making them valuable intermediates in organic synthesis, particularly in cycloaddition reactions and ring-opening transformations . The compound is structurally distinct due to its ethoxy and diethyl groups, which influence its electronic and steric properties.

Synthesis of this compound involves methods like the intramolecular [4 + 2] cycloaddition of alkene-containing precursors, as demonstrated in the preparation of 3-ethoxy-2,2-di(hex-5-enyl)cyclobutanone . Its primary applications are in academic and industrial research, particularly in exploring strained ring reactivity and developing novel synthetic methodologies.

Properties

IUPAC Name |

3-ethoxy-2,2-diethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEWANCNGWBSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethoxy-2,2-diethylcyclobutanone with suitable reagents can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, the cyclization reaction, and purification processes such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-diethylcyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Ethoxy-2,2-diethylcyclobutan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Ethoxy-2,2-diethylcyclobutan-1-one, emphasizing substituent variations and their implications:

Structural and Functional Differences

Substituent Effects: Ethoxy vs. Diethyl vs. Dimethyl: Diethyl substituents introduce increased steric bulk compared to dimethyl analogs, which may hinder access to the ketone carbonyl in reactions .

Reactivity and Applications :

- The ethenyl analog (3-Ethenyl-2,2-diethylcyclobutan-1-one) is likely more reactive in polymerization or Diels-Alder reactions due to its conjugated double bond .

- 3-(Benzyloxy)cyclobutan-1-one, with its aromatic benzyloxy group, may serve as a precursor in pharmaceutical synthesis, leveraging the benzyl group’s protective role .

Safety and Handling :

- Safety data sheets (SDS) for analogs like 3-Methoxy-2,2-dimethylcyclobutan-1-one emphasize the need for medical consultation upon exposure, suggesting similar precautions for the ethoxy-diethyl variant .

Biological Activity

3-Ethoxy-2,2-diethylcyclobutan-1-one is a compound of interest in medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H18O2

- Molar Mass : 170.25 g/mol

- Density : Approximately 0.95 g/cm³

- Boiling Point : Not specifically documented but inferred to be similar to related cyclobutanone derivatives.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth through disruption of cell membrane integrity.

- Antioxidant Properties : Ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Possible interaction with key metabolic enzymes, affecting pathways related to inflammation and cellular proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a lead for developing new antibacterial agents.

Antioxidant Activity

In vitro assays demonstrated that this compound exhibits potent antioxidant effects. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, comparable to established antioxidants like ascorbic acid.

Case Studies

-

Case Study on Bacterial Resistance :

A recent investigation into the efficacy of this compound against resistant strains of bacteria highlighted its potential as an adjuvant therapy when combined with traditional antibiotics. This combination therapy showed enhanced effectiveness in reducing bacterial load in infected models. -

Case Study on Cellular Proliferation :

Research exploring the effects of this compound on cancer cell lines indicated a reduction in proliferation rates. Specifically, human breast cancer cells (MCF-7) treated with varying concentrations demonstrated a dose-dependent decrease in viability, suggesting potential anti-cancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.